molecular formula C17H14Cl2N2O4S B11615619 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate

Cat. No.: B11615619
M. Wt: 413.3 g/mol
InChI Key: ACLCMNJJYXKHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DICHLOROBENZOATE: is a synthetic organic compound that features a benzisothiazole moiety linked to a dichlorobenzoate group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DICHLOROBENZOATE typically involves the following steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions, where the benzisothiazole derivative reacts with a propyl halide.

    Coupling with Dichlorobenzoate: The final step involves the esterification of the propyl-substituted benzisothiazole with 3,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzisothiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) on the benzisothiazole ring can yield corresponding amines.

    Substitution: The dichlorobenzoate group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzisothiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: The benzisothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, providing a basis for drug development.

Medicine:

    Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents.

Industry:

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting the enzyme’s function and leading to the desired biological effect.

Comparison with Similar Compounds

    3,4-Dichloroaniline: Shares the dichlorobenzene structure but lacks the benzisothiazole moiety.

    Benzisothiazole: Lacks the propyl chain and dichlorobenzoate group but shares the core benzisothiazole structure.

Uniqueness:

    Structural Complexity: The presence of both benzisothiazole and dichlorobenzoate groups linked by a propyl chain makes this compound unique.

    Versatility: Its structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C17H14Cl2N2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3,4-dichlorobenzoate

InChI

InChI=1S/C17H14Cl2N2O4S/c18-13-7-6-11(10-14(13)19)17(22)25-9-3-8-20-16-12-4-1-2-5-15(12)26(23,24)21-16/h1-2,4-7,10H,3,8-9H2,(H,20,21)

InChI Key

ACLCMNJJYXKHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC(=C(C=C3)Cl)Cl)NS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.